(Cycloheptylamino)(oxo)acetic acid basic properties
(Cycloheptylamino)(oxo)acetic acid basic properties
An In-depth Technical Guide to the Physicochemical Properties of (Cycloheptylamino)(oxo)acetic Acid
Authored by: A Senior Application Scientist
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, a nuanced understanding of a molecule's fundamental physicochemical properties is not merely academic—it is the bedrock of innovation. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks to move beyond superficial data sheets and delve into the core scientific principles governing the behavior of (Cycloheptylamino)(oxo)acetic acid. While this specific N-cycloalkyl oxamic acid derivative may not be extensively characterized in the public domain, its structural motifs are emblematic of a class of compounds with significant, yet often underexplored, potential.
This document eschews a rigid, templated approach. Instead, it is structured to provide a logical and intuitive exploration of (Cycloheptylamino)(oxo)acetic acid, starting from its fundamental chemical identity and extending to practical, field-tested methodologies for its characterization. As your virtual Senior Application Scientist, I will guide you through the "why" behind the "how," ensuring that every piece of information is not just presented, but contextualized within the broader framework of synthetic and analytical chemistry. Our exploration will be grounded in authoritative scientific principles, with a commitment to providing a self-validating and robust technical narrative.
Section 1: Deconstructing (Cycloheptylamino)(oxo)acetic Acid: A Matter of Acidity, Not Basicity
A common misconception when encountering amine-containing organic acids is to assume the presence of a basic nitrogen center. In the case of (Cycloheptylamino)(oxo)acetic acid, this is a fundamental misinterpretation of its electronic structure. The molecule is, unequivocally, an acidic compound.
The Dominance of the Carboxylic Acid Moiety
The primary determinant of the molecule's acidic character is the carboxylic acid group (-COOH). This functional group is designed by nature to donate a proton (H+), a defining characteristic of a Brønsted-Lowry acid. The predicted pKa for (Cycloheptylamino)(oxo)acetic acid is approximately 2.31 ± 0.20[1]. A pKa value in this range signifies a relatively strong organic acid, certainly more acidic than a simple alkyl carboxylic acid like acetic acid (pKa ≈ 4.76).
The Non-Basic Nature of the Amide Nitrogen
The nitrogen atom in (Cycloheptylamino)(oxo)acetic acid is part of an amide linkage. The lone pair of electrons on this nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance stabilization significantly reduces the availability of the lone pair to accept a proton, thereby rendering the nitrogen atom non-basic under typical aqueous conditions.
To illustrate this critical concept, consider the resonance structures:
Figure 1: Resonance in the amide group of (Cycloheptylamino)(oxo)acetic acid.
This delocalization is fundamental to the stability and planar geometry of the amide bond, a cornerstone of peptide and protein chemistry.
Acid-Base Equilibrium
The operative acid-base equilibrium in an aqueous solution is the dissociation of the carboxylic acid proton:
Figure 2: Predominant acid-base equilibrium of (Cycloheptylamino)(oxo)acetic acid in water.
Section 2: Core Physicochemical and Structural Properties
A comprehensive understanding of a compound's behavior in experimental settings begins with its fundamental physicochemical properties. While experimental data for (Cycloheptylamino)(oxo)acetic acid is not abundant in the literature, we can compile its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C9H15NO3 | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2][3] |
| CAS Number | 1018243-04-3 | [1][2] |
| Predicted pKa | 2.31 ± 0.20 | [1] |
| Predicted Density | 1.16 ± 0.1 g/cm³ | [1] |
| Physical Form | Solid | [4] |
| Purity (Commercial) | Typically ≥95% | [2][3] |
| InChI Key | QLXKKNNCZQOICR-UHFFFAOYSA-N | [3][4] |
Table 1: Summary of Physicochemical Properties of (Cycloheptylamino)(oxo)acetic Acid.
Section 3: Synthesis and Purification: A Generalized Protocol
N-substituted oxamic acids, such as (Cycloheptylamino)(oxo)acetic acid, are commonly synthesized through the reaction of a primary or secondary amine with a derivative of oxalic acid, most frequently diethyl oxalate.[5] This is a robust and well-established method in organic synthesis.
The Core Synthetic Strategy: Acylation of Cycloheptylamine
The most direct and industrially scalable approach to synthesizing (Cycloheptylamino)(oxo)acetic acid involves the acylation of cycloheptylamine with diethyl oxalate. The reaction proceeds in two conceptual steps:
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Nucleophilic Acyl Substitution: The nitrogen of cycloheptylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the displacement of an ethoxide leaving group to form an intermediate ethyl oxamate.
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Saponification (Hydrolysis): The resulting ethyl ester is then hydrolyzed under basic conditions (e.g., with NaOH or KOH), followed by acidic workup, to yield the final carboxylic acid.
Figure 3: A generalized workflow for the synthesis of (Cycloheptylamino)(oxo)acetic acid.
Detailed Experimental Protocol (Exemplary)
The following protocol is a generalized procedure based on established methods for the synthesis of N-substituted oxamic acids.[5] Researchers should optimize reaction conditions based on their specific laboratory settings and safety protocols.
Materials:
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Cycloheptylamine
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Diethyl oxalate
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Ethanol (anhydrous)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl, concentrated)
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Deionized water
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Standard laboratory glassware and reflux apparatus
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Magnetic stirrer and heating mantle
Procedure:
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Step 1: Formation of the Ethyl Oxamate
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve cycloheptylamine (1.0 equivalent) in anhydrous ethanol.
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To this solution, add diethyl oxalate (1.1 equivalents) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude ethyl (cycloheptylamino)(oxo)acetate.
-
-
Step 2: Saponification and Isolation
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Dissolve the crude ethyl ester in a mixture of ethanol and water.
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Add a solution of sodium hydroxide (1.5 - 2.0 equivalents) in water.
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Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 1-2.
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The desired product, (Cycloheptylamino)(oxo)acetic acid, should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
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Purification and Characterization
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The purity and identity of the final compound should be confirmed by standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
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Mass Spectrometry (MS): To verify the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid and amide, N-H, and O-H).
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Melting Point Analysis: As an indicator of purity.
Section 4: Experimental Determination of Acidic Properties
While a predicted pKa is useful, experimental determination is crucial for applications in drug development and formulation. Potentiometric titration is the gold-standard method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
This protocol provides a self-validating system for the accurate determination of the pKa of (Cycloheptylamino)(oxo)acetic acid.
Equipment and Reagents:
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Calibrated pH meter with a suitable electrode
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Autotitrator or a precision burette
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Standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free)
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A precisely weighed sample of purified (Cycloheptylamino)(oxo)acetic acid
-
Deionized, boiled water (to remove dissolved CO₂)
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Inert gas (e.g., nitrogen or argon) supply
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the acid and dissolve it in a known volume of deionized, boiled water. The concentration should be chosen to give a clear and measurable pH change during titration.
-
Blanket the solution with an inert gas to prevent the absorption of atmospheric CO₂.
-
-
Titration:
-
Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of maximum slope on the curve, which can be determined from the first derivative of the titration curve (ΔpH/ΔV).
-
The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
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Figure 4: Workflow for the experimental determination of pKa by potentiometric titration.
Section 5: Potential Applications and Future Directions
While specific biological activities for (Cycloheptylamino)(oxo)acetic acid are not widely reported, the broader class of N-substituted oxamic acids has garnered interest in medicinal chemistry. Derivatives have been investigated for a range of activities, including:
The (Cycloheptylamino)(oxo)acetic acid scaffold represents a valuable starting point for library synthesis in drug discovery programs. The cycloheptyl group provides a lipophilic moiety that can be important for membrane permeability and interaction with hydrophobic binding pockets in biological targets. The oxamic acid portion can engage in hydrogen bonding and electrostatic interactions.
Future research on this molecule could involve:
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Screening for biological activity in various assays.
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Derivatization of the cycloheptyl ring or the carboxylic acid to explore structure-activity relationships.
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Formulation studies to assess its suitability for different delivery routes, guided by its experimentally determined pKa and solubility.
Conclusion
(Cycloheptylamino)(oxo)acetic acid is an acidic molecule with a predicted pKa that suggests it is a relatively strong organic acid. Its synthesis is accessible through standard organic chemistry techniques, and its properties can be thoroughly characterized using established analytical methods. This guide provides a foundational framework for researchers to approach this molecule with a clear understanding of its chemical nature and a robust set of protocols for its synthesis and characterization. By moving from misconception to a deep, principled understanding, we unlock the true potential of this and related compounds in the ongoing quest for scientific advancement.
References
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[amino]acetic acid (PHY0172475) - PhytoBank. Available at: [Link]
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Synthesis and biocidal nature of oxamic acids - ResearchGate. Available at: [Link]
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N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents - PubMed. Available at: [Link]
-
(Cycloheptylamino)(oxo)acetic acid, 95% Purity, C9H15NO3, 5 grams - CP Lab Safety. Available at: [Link]
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Synthesis and anti-inflammatory activity of certain new N,N'-oxamides - PubMed. Available at: [Link]
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A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. Available at: [Link]
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Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity - SciELO México. Available at: [Link]
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Synthesis of N-Aryl-oxamic Acids via Copper Catalysis - ResearchGate. Available at: [Link]
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